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Compound of Interest

Compound Name: 4-(S-Acetylthio)benzaldehyde

Cat. No.: B112412 Get Quote

An In-depth Technical Guide to 4-(S-Acetylthio)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(S-Acetylthio)benzaldehyde
(CAS No. 28130-89-4), a versatile bifunctional molecule. Its unique structure, featuring both a

reactive aldehyde and a protected thiol group, makes it a valuable intermediate in organic

synthesis, particularly for the development of novel pharmaceuticals and biologically active

compounds. This document details its structure, physicochemical and spectroscopic properties,

chemical reactivity, and its applications in drug discovery, supplemented with detailed

experimental protocols.

Structure and Physicochemical Properties
4-(S-Acetylthio)benzaldehyde, also known by its IUPAC name S-(4-formylphenyl)

ethanethioate, is an aromatic compound characterized by a benzaldehyde core substituted at

the para-position with an acetylthio (thioester) group.[1][2] This dual functionality allows for

selective and sequential chemical transformations, making it an attractive starting material for

complex molecular architectures.[3]

The quantitative physicochemical properties of 4-(S-Acetylthio)benzaldehyde are

summarized in Table 1.

Table 1: Physicochemical Properties of 4-(S-Acetylthio)benzaldehyde
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Property Value / Description Reference(s)

IUPAC Name
S-(4-formylphenyl)
ethanethioate

[2]

Synonyms

4-(Acetylthio)benzaldehyde,

Thioacetic Acid S-Ester with p-

Mercaptobenzaldehyde

[1]

CAS Number 28130-89-4 [1][3][4]

Molecular Formula C₉H₈O₂S [1]

Molecular Weight 180.22 g/mol [1]

Appearance

Data not available in cited

sources. Related compounds

exist as liquids or solids.

Melting Point

Data not available. For

context, the related 4-

(methylthio)benzaldehyde has

a melting point of 6°C.

[5]

| Boiling Point | Data not available. For context, the related 4-(methylthio)benzaldehyde boils at

118-121°C (5 mmHg). |[5] |

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-
(S-Acetylthio)benzaldehyde. While specific experimental spectra for this compound were not

found in the searched literature, Table 2 outlines the expected characteristic signals based on

its functional groups and data from analogous compounds.

Table 2: Expected Spectroscopic Data for 4-(S-Acetylthio)benzaldehyde
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Technique Expected Characteristics Reference(s)

¹H NMR

- Aldehyde proton (CHO):
Singlet, ~9.9-10.1 ppm.-
Aromatic protons (C₆H₄):
Two doublets in the
aromatic region, ~7.6-8.0
ppm.- Acetyl protons
(CH₃): Singlet, ~2.4 ppm.

[6][7]

¹³C NMR

- Aldehyde carbonyl (C=O):

~191-193 ppm.- Thioester

carbonyl (C=O): ~194-196

ppm.- Aromatic carbons:

Multiple signals, ~125-145

ppm.- Acetyl methyl (CH₃): ~30

ppm.

[6][7]

IR Spectroscopy

- Aldehyde C-H stretch: Two

weak bands, ~2820 cm⁻¹ and

~2720 cm⁻¹.- Carbonyl (C=O)

stretches: Strong absorptions

for aldehyde (~1700-1710

cm⁻¹) and thioester (~1680-

1690 cm⁻¹).- Aromatic C=C

stretch: ~1600 cm⁻¹.

[8][9][10]

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 180.- Key Fragments: m/z = 179 (M-H), 151

(M-CHO), 137 (M-COCH₃), 77 (C₆H₅⁺). |[11][12][13] |

Chemical Reactivity and Applications
The synthetic utility of 4-(S-Acetylthio)benzaldehyde stems from the distinct reactivity of its

two primary functional groups.[3] The aldehyde group is electrophilic and susceptible to

nucleophilic addition, while the thioester serves as a stable protecting group for a thiol, which

can be unmasked to act as a potent nucleophile. This orthogonal reactivity allows for a

stepwise functionalization of the molecule.
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Aldehyde Group Reactions: The aldehyde can be readily oxidized to a carboxylic acid,

reduced to a primary alcohol, or undergo condensation reactions with amines to form imines

(Schiff bases).[3]

Thioester Group Reactions: The S-acetyl group can be selectively cleaved under hydrolytic

conditions (acidic or basic) to liberate the free thiol (4-mercaptobenzaldehyde). This thiol can

then participate in nucleophilic substitution or addition reactions.

The diagram below illustrates these key reactive pathways.

4-(S-Acetylthio)benzaldehyde

Aldehyde Group
(-CHO)

Thioester Group
(-S-C(O)CH3)

Primary Alcohol

 Reduction
 (e.g., NaBH4)

Carboxylic Acid

 Oxidation
 (e.g., KMnO4)

Imine (Schiff Base)

 Condensation
 (e.g., R-NH2)

Thiol
(4-Mercaptobenzaldehyde)

 Hydrolysis
 (e.g., NaOH)

Click to download full resolution via product page

Figure 1: Chemical reactivity map of 4-(S-Acetylthio)benzaldehyde.

This versatility makes the compound a key building block in synthesizing sulfur-containing

ligands, pyrrole derivatives with anti-inflammatory activity, and precursors for COX-2 inhibitors.

[5]
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Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of

4-(S-Acetylthio)benzaldehyde.

Protocol 1: Synthesis of 4-(S-Acetylthio)benzaldehyde
This protocol is based on a two-step procedure involving the formation of 4-

mercaptobenzaldehyde followed by acylation.[2]

Materials:

4-(Methylthio)benzaldehyde

Hydrobromic acid (HBr, 48%)

Acetyl chloride

Triethylamine (TEA) or Pyridine

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Saturated sodium bicarbonate solution (NaHCO₃)

Deionized water

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

Step 1: Demethylation to 4-mercaptobenzaldehyde

In a round-bottomed flask equipped with a reflux condenser, dissolve 4-

(methylthio)benzaldehyde in a suitable solvent like acetic acid.
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Add an excess of concentrated hydrobromic acid (HBr).

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Cool the reaction mixture to room temperature and pour it into ice-water.

Extract the aqueous mixture with an organic solvent like ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

Remove the solvent under reduced pressure to yield crude 4-mercaptobenzaldehyde, which

can be used directly in the next step.

Step 2: Acylation to 4-(S-Acetylthio)benzaldehyde

Dissolve the crude 4-mercaptobenzaldehyde in an anhydrous solvent such as

dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath (0°C).

Add a base, such as triethylamine or pyridine (approx. 1.1 equivalents), to the solution.

Add acetyl chloride (approx. 1.05 equivalents) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for several hours, monitoring by

TLC.

Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexane).
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The general workflow for this synthesis and purification is visualized below.

Step 1:
Reactants Mixed
(Demethylation)

Reflux & Monitor
(TLC)

Step 2:
Reactants Mixed

(Acylation)

Reaction & Monitor
(TLC)

Aqueous Workup
(Quench & Extract)

Purification
(Column Chromatography)

Characterization
(NMR, IR, MS)

Final Product

Click to download full resolution via product page

Figure 2: General experimental workflow for synthesis and purification.

Protocol 2: Characterization of the Final Product
Standard analytical techniques should be used to confirm the identity and purity of the

synthesized 4-(S-Acetylthio)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical

shifts and integration values correspond to the expected structure (see Table 2).[14][15]

Infrared (IR) Spectroscopy: Obtain the IR spectrum of a thin film (if liquid) or a KBr pellet (if

solid). Verify the presence of characteristic absorption bands for the aldehyde and thioester

functional groups as detailed in Table 2.[14]

Mass Spectrometry (MS): Analyze the sample using an MS technique (e.g., GC-MS or ESI-

MS) to confirm the molecular weight (m/z = 180) and observe the expected fragmentation

pattern.[11]

Role in Drug Discovery and Development
While specific biological signaling pathways for 4-(S-Acetylthio)benzaldehyde are not

extensively documented, its structural motifs are present in many biologically active molecules.

Benzaldehyde derivatives are known to exhibit a range of activities, including tyrosinase

inhibition and antimicrobial effects.[16][17] The thioester and latent thiol functionalities are
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particularly relevant in medicinal chemistry. Thioesters are key intermediates in the

biosynthesis of many natural products and can act as acylating agents.[18][19]

The primary role of 4-(S-Acetylthio)benzaldehyde in drug development is as a versatile

chemical scaffold. It allows for the systematic modification of a lead compound to explore

structure-activity relationships (SAR). The diagram below illustrates its role in a typical

analogue-based drug design workflow.
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Figure 3: Logical workflow of 4-(S-Acetylthio)benzaldehyde in drug design.
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Conclusion
4-(S-Acetylthio)benzaldehyde is a high-value chemical intermediate with significant potential

for researchers in organic synthesis and drug discovery. Its well-defined, orthogonal reactivity

allows for its incorporation into complex molecules in a controlled manner. While some physical

property data remains to be experimentally determined, its chemical behavior and

spectroscopic characteristics can be reliably predicted. The protocols and workflows provided

in this guide serve as a robust starting point for the synthesis, characterization, and strategic

application of this compound in the pursuit of novel therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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